3-Ethynylpyridin-2-amine
Overview
Description
3-Ethynylpyridin-2-amine is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Oxides and Pyridylacetylenic Amines
Research by Ikramov et al. (2021) explored the synthesis of N-oxides of pyridylacetylenic amines, starting with 2-methyl-5-ethynylpyridine. The study focused on reactions with various amines, solvent effects, and the yield of the final products, while characterizing the synthesized compounds using IR and PMR spectroscopy (Ikramov, Ziyadullayev, Khamidjanov, Bojariev, & Khandamov, 2021).
Tetrahydropyridine Synthesis
Fukuda and Utimoto (1987) demonstrated the intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines, leading to the synthesis of 2,3,4,5-tetrahydropyridines using gold(III) salts as a catalyst. This method was applied in synthesizing certain venom components from ant species (Fukuda & Utimoto, 1987).
Metal-Free Photoredox Catalysis
Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This method involved the reaction of 2,4,6-triphenylpyridinium salts with alkynyl p-tolylsulfones, demonstrating scalability, broad substrate scope, and high chemoselectivity (Ociepa, Turkowska, & Gryko, 2018).
Synthesis of 3-Amino-2-pyrones and 2,5-Dihydrofurans
Snieckus (2015) reported a synthesis method for 3-amino-2-pyrones and 2,5-dihydrofurans using copper(I) catalysis. This process involved a three-component reaction and is significant for the biological activity of these compounds (Snieckus, 2015).
Charge-Induced Conformational Changes
Derosa, Guda, and Seminario (2003) explored the use of a 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule, which exhibits charge-induced conformational switching and rectifying behavior. This molecule was considered for use as a molecular diode or nano-actuator (Derosa, Guda, & Seminario, 2003).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Ethynylpyridin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are essential for the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, this compound has been found to inhibit certain kinases, which play a role in signal transduction pathways . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have lasting effects on cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation . At high doses, this compound can become toxic, leading to adverse effects such as cell death and tissue damage . It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics . Additionally, this compound can influence metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, this compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
3-ethynylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-3-5-9-7(6)8/h1,3-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVAYRCQIJNJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497524 | |
Record name | 3-Ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67346-74-1 | |
Record name | 3-Ethynyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67346-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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